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Compound Name:

yl)propanamide
CAS No.: 53151-52-3
Cat. No.: B6243810
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N,N-dimethyl-3-(morpholin-4-yl)propanamide is a tertiary amine and amide-containing
organic molecule built upon the morpholine scaffold. The morpholine ring is a privileged
structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical
candidates.[1][2] Its presence often confers favorable physicochemical properties, such as
improved aqueous solubility and metabolic stability, which are critical for developing viable drug
candidates.[3] This guide provides a comprehensive technical overview of N,N-dimethyl-3-
(morpholin-4-yl)propanamide, intended for researchers and professionals in drug
development.

It is important to note that as of this writing, a specific CAS (Chemical Abstracts Service)
registry number for N,N-dimethyl-3-(morpholin-4-yl)propanamide has not been definitively
identified in public databases. This may suggest that the compound is a novel chemical entity
or is not yet widely commercialized.[4] The information presented herein is synthesized from
established chemical principles and data on structurally analogous compounds.

Physicochemical and Structural Properties
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The structural characteristics of a compound are foundational to its biological activity and
pharmacokinetic profile. N,N-dimethyl-3-(morpholin-4-yl)propanamide combines the
hydrogen bond accepting capabilities of the morpholine oxygen and the amide carbonyl with
the basicity of the morpholine nitrogen. The N,N-dimethylamide group can influence the
compound's polarity, solubility, and its interaction with biological targets.[4]

Property Value Source
Molecular Formula CoH18N202
Molecular Weight 186.25 g/mol Calculated
Monoisotopic Mass 186.13683 Da

N,N-dimethyl-3-morpholin-4-
IUPAC Name i

ylpropanamide
SMILES CN(C)C(=0O)CCN1Cccocce:

INChl=1S/COH18N202/c1-
InChl 10(2)9(12)3-4-11-5-7-13-8-6-
11/h3-8H2,1-2H3

OMZKADREWASNRC-
InChlKey
UHFFFAOYSA-N
Predicted XlogP -0.7
Predicted H-Bond Acceptors 3 Calculated
Predicted H-Bond Donors 0 Calculated

Table 1: Key Physicochemical and Structural Identifiers for N,N-dimethyl-3-(morpholin-4-
yl)propanamide.

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for N,N-dimethyl-3-(morpholin-4-yl)propanamide
is not readily available in the literature, a robust and logical synthetic route can be proposed
based on standard amide bond formation methodologies.[4] The most direct approach involves
the coupling of 3-(morpholin-4-yl)propanoic acid with dimethylamine.
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Rationale for Synthetic Strategy

This two-step approach, starting from commercially available reagents, is a common and
reliable method for synthesizing amides. The first step, a Michael addition, is a highly efficient
C-N bond-forming reaction. The second step, the amide coupling, can be achieved using
various reagents, with peptide coupling agents like HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
being favored for their high efficiency, mild reaction conditions, and low rate of side reactions,

which simplifies purification.[5]

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://pdf.benchchem.com/174/Addressing_batch_to_batch_variability_of_synthesized_N_N_Dimethyl_3_piperidin_3_yl_propanamide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6243810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing
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Caption: Proposed synthetic workflow for N,N-dimethyl-3-(morpholin-4-yl)propanamide.
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Detailed Experimental Protocol

Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid

To a round-bottom flask, add morpholine (1.0 eq) and acrylic acid (1.05 eq).
e The reaction can be performed neat or in a solvent such as water or ethanol.
o Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours.

e Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting
materials are consumed.

e Upon completion, cool the reaction mixture to room temperature.
« If performed neat, dilute with water and acidify with HCI to precipitate the product.

« Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(morpholin-4-
yl)propanoic acid.

Step 2: Amide Coupling to form N,N-dimethyl-3-(morpholin-4-yl)propanamide

Dissolve 3-(morpholin-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

Slowly add a 2M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.[5]
Work-up and Purification

¢ Once the reaction is complete, quench with a saturated aqueous solution of sodium
bicarbonate.
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o Separate the organic layer, and extract the aqueous layer with DCM (2x).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

e The crude product can then be purified by column chromatography on silica gel to yield pure
N,N-dimethyl-3-(morpholin-4-yl)propanamide.[4]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the
synthesized compound. For N,N-dimethyl-3-(morpholin-4-yl)propanamide, a combination of
spectroscopic and chromatographic techniques is recommended.[6]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
confirming the chemical structure. The proton NMR should show characteristic signals for the
N,N-dimethyl protons, the morpholine ring protons, and the ethylene bridge of the
propanamide chain. The carbon NMR will verify the presence of all nine carbon atoms in
their respective chemical environments.[5]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
verify the molecular weight and determine the elemental composition, confirming the
molecular formula CoH1sN202. The expected [M+H]* ion would be approximately m/z
187.1441.[7]

» High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for
determining the purity of the final compound. A reversed-phase C18 column with a mobile
phase of water and acetonitrile (often with a modifier like formic acid or TFA) would be
suitable. This technique allows for the quantification of the main product and any potential
impurities.[5][8]

o Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional
groups. A strong absorption band around 1630-1680 cm~* would be indicative of the tertiary
amide C=0 stretch.[9][10]
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Potential Applications in Drug Development &
Research

The structural motifs within N,N-dimethyl-3-(morpholin-4-yl)propanamide suggest several
potential avenues for research in drug discovery.

o Scaffold for CNS-Active Agents: The morpholine ring is a common component in drugs
targeting the central nervous system. Its ability to improve pharmacokinetic properties makes
it a valuable scaffold.

e Enzyme Inhibitors: Various morpholine derivatives have been investigated as enzyme
inhibitors. For example, novel morpholine-acetamide derivatives have shown potential as
anti-tumor agents through the inhibition of carbonic anhydrase and hypoxia-inducible factor-
la (HIF-10).[11]

* GPCR Ligands: Given the prevalence of piperidine and morpholine scaffolds in G-protein
coupled receptor (GPCR) ligands, it is plausible that this compound could be explored as a
starting point for developing new modulators of this important receptor class.[4]

o General Medicinal Chemistry Building Block: The compound can serve as a versatile building
block, allowing for further chemical modifications to explore structure-activity relationships
(SAR) in various therapeutic areas. The synthesis and biological evaluation of derivatives
could lead to the discovery of novel therapeutic agents.[1]

Conclusion

N,N-dimethyl-3-(morpholin-4-yl)propanamide represents an interesting, albeit under-
documented, chemical entity with potential applications in medicinal chemistry and drug
discovery. This guide provides a foundational framework for its synthesis and characterization,
drawing upon established chemical principles and data from related structures. The proposed
protocols offer a self-validating system, where successful synthesis can be unequivocally
confirmed through the described analytical methodologies. As with any novel compound,
further research is necessary to fully elucidate its biological activity and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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